Dioctyl azelate
Overview
Description
Dioctyl azelate is a chemical compound that belongs to the family of esters. It is a clear, colorless liquid that is commonly used in various industrial applications. Dioctyl azelate is synthesized through a simple process and has a wide range of applications in the scientific research field.
Scientific Research Applications
Synthesis and Catalysis
- Synthesis of Dioctyl Azelate Catalyzed by Silico-tungstic Acid Supported on Activated Carbon :
- Dioctyl azelate was synthesized using azelaic acid with silico-tungstic acid on activated carbon as a catalyst, achieving a high yield of 96.79% (Cheng Gui-gang, 2010).
Applications in Rocket Propulsion
- Diffusion of Plasticizer in Solid Propellant Based on Hydroxyl-Terminated Polybutadiene :
- Dioctyl azelate was studied as a plasticizer in composite propellants, with diffusion coefficients determined by gas chromatographic analyses (J. Libardi et al., 2010).
- Composite Solid Rocket Propellant Based on GAP Polyurethane Matrix with Different Plasticizers :
- Dioctyl azelate, along with other plasticizers, was evaluated for compatibility with a glycidyl azide polymer matrix in composite solid rocket propellants (Islam K. Boshra et al., 2019).
Analytical Chemistry Applications
- Gas Chromatography/Trace Analysis of Derivatized Azelaic Acid as a Stability Marker :
- Dioctyl azelate was used in the context of gas chromatography for analyzing azelaic acid in marketed skin creams, highlighting its role in stability analysis (Muhammed Alzweiri et al., 2013).
Applications in Polymeric Materials
- Influence of Plasticizer Configurational Changes on the Dielectric Characteristics of Highly Plasticized Poly(vinyl Chloride) :
- Dioctyl azelate was investigated for its effects on the dielectric properties of ion-selective poly(vinyl chloride) membranes, demonstrating significant influence on ion conductivity and tan delta (W. S. Gibbons & R. Kusy, 1998).
Lubrication and Rheological Properties
- Lubricity, Tribological, and Rheological Properties of Green Ester Oil Prepared from Bio-Based Azelaic Acid :
- Dioctyl azelate was synthesized as part of green biolubricants derived from plant oils, showing promising properties for various applications including automotive and industrial biolubricants (W. Ahmed et al., 2021).
Future Directions
properties
IUPAC Name |
dioctyl nonanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-14-18-22-28-24(26)20-16-12-11-13-17-21-25(27)29-23-19-15-10-8-6-4-2/h3-23H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVQUJDBOICHGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCCCCCCC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501022498, DTXSID901337817 | |
Record name | Nonanedioic acid, di-C8-12-alkyl esters | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctyl azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dioctyl azelate | |
CAS RN |
2064-80-4, 68909-85-3 | |
Record name | Dioctyl azelate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2064-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dioctyl azelate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002064804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanedioic acid, di-C8-12-alkyl esters | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068909853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonanedioic acid, di-C8-12-alkyl esters | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Nonanedioic acid, di-C8-12-alkyl esters | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501022498 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctyl azelate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901337817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dioctyl azelate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.523 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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